Octanoate-13C sodium

Catalog No.
S742889
CAS No.
201612-61-5
M.F
C8H15NaO2
M. Wt
167.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octanoate-13C sodium

CAS Number

201612-61-5

Product Name

Octanoate-13C sodium

IUPAC Name

sodium (113C)octanoate

Molecular Formula

C8H15NaO2

Molecular Weight

167.19 g/mol

InChI

InChI=1S/C8H16O2.Na/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1/i8+1;

InChI Key

BYKRNSHANADUFY-IYWRZBIASA-M

SMILES

Array

Canonical SMILES

CCCCCCCC(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCC[13C](=O)[O-].[Na+]

Carbon C 13 Sodium Octanoate is the sodium salt form of the medium-chain fatty acid octanoate, and labeled with the isotope carbon C13, used in the octanoate breath test (OBT) to assess hepatic mitochondrial function. Upon ingestion of carbon C13 octanoate, this agent is metabolized in the liver via mitochondrial beta-oxidation. Upon determination of the ratio between 13C/12C of CO2 in exhaled breath, liver function can be assessed.

Sodium octanoate-1-13C is a stable-isotope labeled, medium-chain fatty acid salt where the carboxyl carbon (C1) is exclusively enriched with carbon-13. As a highly water-soluble solid, it is the premier substrate for non-invasive metabolic tracing, specifically the 13C-octanoate breath test (OBT) used to quantify hepatic mitochondrial beta-oxidation [1]. Unlike long-chain fatty acids, octanoate enters mitochondria independently of the carnitine shuttle, making it a direct and rapid probe for beta-oxidation capacity [2]. For procurement and assay design, its primary value lies in its physical stability, ease of aqueous formulation, and precise isotopic placement, which collectively eliminate the handling and analytical complexities associated with free acids or uniformly labeled analogs [3].

Substituting sodium octanoate-1-13C with closely related analogs compromises assay reproducibility, formulation stability, and analytical clarity. Using unlabeled sodium octanoate is impossible for metabolic tracing, as it lacks the necessary mass shift and NMR activity [1]. Attempting to use the free acid form (octanoic acid-1-13C) introduces severe formulation challenges; the free acid is an oily liquid with poor aqueous solubility, requiring organic co-solvents or emulsifiers that can alter metabolic baselines and complicate the preparation of standardized oral or intravenous doses . Furthermore, substituting with uniformly labeled sodium octanoate (U-13C) introduces extensive 13C-13C spin-spin coupling in NMR and multi-fragment scrambling in mass spectrometry, which obscures the specific kinetic measurement of the initial beta-oxidation cycle [2].

Formulation and Dosing Compatibility vs. Free Acid

For in vivo metabolic assays, the physical state of the tracer dictates dosing accuracy. Sodium octanoate-1-13C is a highly water-soluble solid that readily dissolves to form standardized aqueous solutions (e.g., 100 mg in 200 mL water for clinical breath tests) [1]. In contrast, octanoic acid-1-13C (the free acid) is an oily liquid that is immiscible in water, requiring the addition of organic co-solvents or emulsifiers to achieve a homogenous dose. This difference eliminates formulation-induced metabolic artifacts and ensures precise, reproducible dosing.

Evidence DimensionAqueous solubility and physical state
Target Compound DataSolid salt; fully soluble in water without additives (e.g., 100 mg / 200 mL)
Comparator Or BaselineOctanoic acid-1-13C (Liquid; immiscible in water)
Quantified DifferenceEliminates the need for organic co-solvents or emulsifiers
ConditionsPreparation of standardized oral or IV doses for metabolic assays

Simplifies the preparation of standardized doses for clinical breath tests and in vitro assays, reducing formulation-induced metabolic artifacts.

Kinetic Specificity in Beta-Oxidation Assays vs. U-13C Analogs

When measuring hepatic mitochondrial function, the position of the isotope label is critical. Sodium octanoate-1-13C releases 13CO2 exclusively during the first cycle of mitochondrial beta-oxidation, yielding a sharp, unconfounded peak dose recovery (PDR) at 30-60 minutes [1]. Conversely, uniformly labeled U-13C octanoate releases 13CO2 across multiple beta-oxidation cycles and subsequent TCA cycle turns, leading to signal delay and metabolic scrambling [2]. The 1-13C variant provides a direct, immediate kinetic measurement of initial mitochondrial entry and oxidation.

Evidence Dimension13CO2 release kinetics
Target Compound DataReleases 13CO2 exclusively in the 1st beta-oxidation cycle (Peak at 30-60 min)
Comparator Or BaselineU-13C Sodium Octanoate (Releases 13CO2 across multiple cycles)
Quantified DifferencePrevents downstream TCA cycle signal scrambling
ConditionsIn vivo 13C-octanoate breath test (OBT) for mitochondrial function

Essential for researchers needing a rapid, precise biomarker for mitochondrial dysfunction without downstream TCA cycle interference.

Analytical Clarity in NMR and Mass Spectrometry vs. U-13C Analogs

For quantitative analysis, spectral simplicity is paramount. Sodium octanoate-1-13C yields simple singlets in 13C NMR and a predictable M+1 mass shift in mass spectrometry [1]. In contrast, uniformly labeled U-13C sodium octanoate exhibits complex 13C-13C J-coupling multiplets in NMR and an M+8 mass shift with complex fragmentation patterns in MS [2]. Using the 1-13C labeled salt eliminates spin-spin coupling artifacts, drastically simplifying spectral integration and quantification.

Evidence DimensionSpectral complexity
Target Compound DataSimple singlets in 13C NMR; predictable M+1 mass shift
Comparator Or BaselineU-13C Sodium Octanoate (Complex 13C-13C J-coupling multiplets; M+8 shift)
Quantified DifferenceEliminates J-coupling artifacts and multi-fragment scrambling
ConditionsMetabolic flux analysis and internal standardization via NMR/MS

Reduces data processing time and improves quantification accuracy when used as an internal standard in metabolomics workflows.

13C-Octanoate Breath Tests (OBT) for NASH/NAFLD Research

Because it releases 13CO2 exclusively during the first cycle of beta-oxidation and is easily formulated into standardized aqueous doses, this compound is the optimal substrate for non-invasive breath tests evaluating hepatic mitochondrial dysfunction in non-alcoholic steatohepatitis (NASH) and related liver diseases [1].

Internal Standardization for Clinical Mass Spectrometry

Its predictable M+1 mass shift and lack of complex fragmentation make it a superior internal standard for the precise quantification of medium-chain fatty acids in plasma or tissue extracts using LC-MS or GC-MS workflows, outperforming U-13C analogs [2].

Metabolic Flux Analysis (MFA) in Perfused Liver Models

The absence of 13C-13C spin-spin coupling in NMR allows researchers to cleanly trace initial beta-oxidation rates and ketogenesis in perfused liver models or cell cultures without the spectral crowding caused by uniformly labeled substrates [3].

Hydrogen Bond Acceptor Count

2

Exact Mass

167.10032883 Da

Monoisotopic Mass

167.10032883 Da

Heavy Atom Count

11

UNII

K216HQ0FFU

Wikipedia

Sodium octanoate c-13

Dates

Last modified: 08-15-2023

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